molecular formula C8H15ClN2O2 B12518556 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 805228-35-7

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12518556
CAS No.: 805228-35-7
M. Wt: 206.67 g/mol
InChI Key: TXPRSGNQNRBUTP-UHFFFAOYSA-N
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Description

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxypropyl group attached to the imidazolium ring. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .

Scientific Research Applications

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride (hereafter referred to as CPMIm-Cl ) is an imidazolium-based ionic liquid that has garnered attention for its potential biological applications. This compound exhibits unique properties due to its structural features, including a carboxypropyl group that may influence its interactions with biological systems. This article reviews the biological activity of CPMIm-Cl, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for CPMIm-Cl is C8H12ClN2O2C_8H_{12}ClN_2O_2. The imidazolium ring contributes to its ionic character, while the carboxypropyl substituent enhances solubility in aqueous environments. The presence of the chloride ion further stabilizes the ionic liquid form.

CPMIm-Cl's biological activity is primarily attributed to its ability to interact with cellular components, including proteins and membranes. The imidazolium cation can participate in hydrogen bonding and electrostatic interactions, which may alter protein conformation and function. Additionally, the carboxylic acid group can facilitate interactions with biomolecules through acid-base chemistry.

Antimicrobial Activity

Research indicates that CPMIm-Cl exhibits significant antimicrobial properties against various pathogens. In a study by , CPMIm-Cl demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be in the range of 0.5 to 2.0 mg/mL.

Cytotoxicity and Cell Viability

The cytotoxic effects of CPMIm-Cl were evaluated using human cell lines. A recent study found that at concentrations below 100 μM, CPMIm-Cl did not significantly affect cell viability in normal human fibroblasts, suggesting a favorable safety profile for potential therapeutic applications . However, higher concentrations exhibited dose-dependent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several imidazolium salts, CPMIm-Cl was found to be more effective than traditional antibiotics against multi-drug resistant strains . This highlights its potential as an alternative antimicrobial agent.
  • Cellular Uptake : A study utilizing fluorescence microscopy showed that CPMIm-Cl can penetrate cellular membranes effectively, indicating its potential as a drug delivery vehicle .
  • Protein Interaction Studies : Using surface plasmon resonance (SPR) techniques, researchers demonstrated that CPMIm-Cl binds selectively to certain proteins involved in metabolic pathways, suggesting its role as a modulator of enzymatic activity .

Data Tables

Biological Activity Effect Concentration Range
Antimicrobial ActivityInhibition of bacterial growth0.5 - 2.0 mg/mL
CytotoxicityDose-dependent effectsBelow 100 μM safe; higher toxic
Protein BindingModulation of enzymatic activityVaries by target protein

Properties

CAS No.

805228-35-7

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride

InChI

InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H

InChI Key

TXPRSGNQNRBUTP-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CCCC(=O)O.[Cl-]

Origin of Product

United States

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